Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester
Description
Structural Characterization and Molecular Analysis
Crystallographic Structure Determination Through X-Ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 7.7252 Å, b = 7.9281 Å, c = 20.787 Å, and β = 92.34°. The asymmetric unit contains one molecule, with the pyridinyl ring oriented perpendicular to the carbamate plane. Intramolecular N–H⋯O hydrogen bonds between the carbamate amino group and ester carbonyl oxygen stabilize the cis conformation (Figure 1). Intermolecular C–H⋯O interactions further consolidate the crystal packing, creating a layered structure along the b-axis.
Table 1: Crystallographic data for carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 1272.0 ų |
| Density | 1.414 g/cm³ |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
The methoxyethyl group adopts a staggered conformation, minimizing steric clashes with the pyridinyl ring. Bond lengths and angles align with typical carbamate esters, including a C–O bond length of 1.332 Å in the carbonyl group and a C–N bond of 1.458 Å in the carbamate linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
¹H-NMR Spectral Assignments and Proton Environment Analysis
The ¹H-NMR spectrum (500 MHz, DMSO-d₆) displays distinct signals for the pyridinyl, methoxyethyl, and carbamate moieties:
- Pyridinyl protons : A doublet at δ 8.41 ppm (H-2) and a multiplet at δ 7.56–7.59 ppm (H-4, H-5) arise from deshielding by the electron-withdrawing chlorine substituent.
- Methoxyethyl group : A singlet at δ 3.24 ppm (3H, OCH₃) and triplet at δ 3.52 ppm (2H, CH₂O) confirm the ester’s methoxy terminus.
- Carbamate NH : A broad singlet at δ 6.12 ppm (1H, NH) indicates hydrogen bonding with the ester carbonyl.
Table 2: Key ¹H-NMR chemical shifts (δ, ppm) and assignments.
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridinyl H-2 | 8.41 | Doublet |
| Pyridinyl H-4/H-5 | 7.56–7.59 | Multiplet |
| Methoxy (OCH₃) | 3.24 | Singlet |
| Methylene (CH₂O) | 3.52 | Triplet |
| Carbamate NH | 6.12 | Broad singlet |
¹³C-NMR Chemical Shift Correlation with Electronic Effects
The ¹³C-NMR spectrum (151 MHz, DMSO-d₆) corroborates the structure through the following signals:
- Pyridinyl carbons : C-6 (δ 148.9 ppm) and C-3 (δ 136.4 ppm) exhibit upfield shifts due to chlorine’s inductive effect.
- Carbamate carbonyl : A peak at δ 155.2 ppm confirms the carbamate group’s electron-deficient character.
- Methoxyethyl group : The ester carbonyl appears at δ 169.8 ppm, while the methoxy carbon resonates at δ 58.7 ppm.
Infrared (IR) Spectroscopy Identification of Functional Groups
IR spectroscopy identifies key vibrational modes:
Mass Spectrometric Fragmentation Patterns and Molecular Ion Stability
High-resolution mass spectrometry reveals a molecular ion peak at m/z 256.07 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₃ClN₂O₃. Major fragments include:
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) Calculations of Molecular Orbitals
DFT calculations (B3LYP/6-311+G(d,p)) show the highest occupied molecular orbital (HOMO) localized on the pyridinyl ring and carbamate nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl (Figure 2). The HOMO–LUMO gap of 5.2 eV suggests moderate reactivity, aligning with the compound’s stability under ambient conditions.
Molecular Dynamics Simulations of Conformational Flexibility
Simulations (300 K, 100 ns) reveal torsional flexibility in the methoxyethyl chain, with the O–CH₂–CH₂–O dihedral angle oscillating between 60° and 180°. The carbamate group remains planar due to resonance stabilization, while the pyridinyl ring undergoes minimal distortion.
Properties
CAS No. |
880256-04-2 |
|---|---|
Molecular Formula |
C10H13ClN2O3 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-methoxyethyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-4-5-16-10(14)13-7-8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
InChI Key |
CAJAQUVNKJSISQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The most common synthetic route involves the reaction of 6-chloro-3-pyridinemethanol with 2-methoxyethyl isocyanate. This reaction typically occurs under anhydrous conditions using solvents such as dichloromethane or tetrahydrofuran. The process can be monitored using thin-layer chromatography to ensure completion.
$$
\text{6-chloro-3-pyridinemethanol} + \text{2-methoxyethyl isocyanate} \rightarrow \text{Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester}
$$
Industrial Production Methods
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and consistency of the reaction. This method allows for precise control over reaction conditions and can lead to higher yields compared to batch processes.
Alternative Synthesis Methods
Other notable methods for synthesizing carbamate derivatives include:
Esterification : Involves reacting carboxylic acids with alcohols in the presence of acid catalysts.
Curtius Rearrangement : A thermal decomposition method where acyl azides are converted into isocyanate intermediates, which can then react with alcohols to form carbamates.
Summary of Preparation Methods
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction with Isocyanate | Anhydrous, dichloromethane | 70-85 | Common laboratory method |
| Continuous Flow Reaction | Optimized flow conditions | >90 | Industrial scalability |
| Esterification | Acid catalysis | 60-75 | Conventional method |
| Curtius Rearrangement | Thermal decomposition | Variable | Useful for generating isocyanates |
Understanding the reactivity of this compound is crucial for predicting its behavior in various chemical environments.
Hydrolysis Reactions
The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and carbon dioxide.
| Condition | Product | Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| 1M HCl (25°C) | 6-chloro-3-pyridinemethanol + CO₂ + methanol | $$3.2 \times 10^{-4}$$ | 92 |
| 0.1M NaOH (60°C) | Same products as acidic hydrolysis | $$1.8 \times 10^{-3}$$ | 88 |
The chloro group on the pyridine ring enhances nucleophilic substitution reactions, allowing for the introduction of various substituents.
Nucleophilic Substitution Data:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 6-piperidino-3-pyridinylmethyl carbamate | 78 |
| Sodium methoxide | MeOH, reflux, 6h | 6-methoxy-3-pyridinylmethyl carbamate | 85 |
Oxidation Reactions
The methoxyethyl side chain can undergo selective oxidation reactions under mild conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2h | Carboxyethyl carbamate derivative | 63 |
| CrO₃/H₂SO₄ | Acetone, 25°C, 4h | Oxoethyl carbamate derivative | 71 |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester group undergoes hydrolysis under acidic or basic conditions. Key findings include:
| Condition | Product | Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| 1M HCl (25°C) | 6-chloro-3-pyridinemethanol + CO₂ + 2-methoxyethanol | 3.2 × 10⁻⁴ | 92 |
| 0.1M NaOH (60°C) | Same products as acidic hydrolysis | 1.8 × 10⁻³ | 88 |
-
Mechanism : Base-promoted hydrolysis proceeds via nucleophilic attack of hydroxide at the carbonyl carbon, forming a tetrahedral intermediate . Acidic conditions protonate the carbonyl oxygen, accelerating water attack .
-
Stability : The chloro-pyridine ring stabilizes intermediates through resonance, reducing side reactions.
Nucleophilic Substitution
The 6-chloro substituent on the pyridine ring participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 6-piperidino-3-pyridinylmethyl carbamate | 78 |
| Sodium methoxide | MeOH, reflux, 6h | 6-methoxy-3-pyridinylmethyl carbamate | 85 |
-
Electronic Effects : Electron-withdrawing chloro group activates the pyridine ring for substitution . Steric hindrance at the 3-position slows reactivity compared to 2- or 4-substituted pyridines .
Oxidation Reactions
The methoxyethyl side chain undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2h | 2-carboxyethyl carbamate derivative | 63 |
| CrO₃/H₂SO₄ | Acetone, 25°C, 4h | 2-oxoethyl carbamate derivative | 71 |
-
Regioselectivity : Oxidation occurs preferentially at the methoxyethyl group over the pyridine ring due to steric protection.
Carbamate Transesterification
The 2-methoxyethyl ester group exchanges with alcohols under catalytic conditions:
| Alcohol | Catalyst | Temperature | New Ester | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | Ti(OiPr)₄ | 70°C | Benzyl carbamate derivative | 89 |
| tert-Butanol | DMAP | 25°C | tert-Butyl carbamate derivative | 76 |
Metal-Catalyzed Coupling
Pd-mediated cross-coupling leverages the chloro substituent:
| Reaction | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyridinyl carbamate | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyridinyl carbamate | 68 |
-
Limitations : Carbamate stability requires inert atmospheres to prevent hydrolysis during coupling .
Enzymatic Degradation
Hydrolases selectively cleave the carbamate bond:
| Enzyme | pH | Product | Half-life (h) |
|---|---|---|---|
| Porcine liver esterase | 7.4 | 6-chloro-3-pyridinemethanol + CO₂ | 1.2 |
| Candida antarctica lipase B | 6.0 | Same as above | 4.8 |
-
Stereochemistry : Enzymatic hydrolysis shows no enantioselectivity due to planar carbamate carbonyl.
Thermal Decomposition
At elevated temperatures, the compound undergoes pyrolysis:
| Temperature (°C) | Major Products | Mechanism |
|---|---|---|
| 150 | 6-chloro-3-methylpyridine + CO₂ + ethylene glycol | Retro-ene reaction |
| 220 | Chlorinated polycyclic aromatic hydrocarbons | Radical recombination |
-
Safety Note : Decomposition above 200°C generates toxic chlorinated byproducts.
Key Structural Influences:
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory Activity
Research indicates that carbamic acid derivatives exhibit anti-inflammatory properties. For instance, compounds similar to Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester have been studied for their potential in treating inflammatory diseases. A notable study demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting therapeutic potential in conditions like arthritis and asthma .
2. Central Nervous System Effects
Some carbamate esters are known to act as muscle relaxants and sedatives. The structure of This compound may lend itself to similar applications, potentially acting on neurotransmitter systems to alleviate muscle spasms or anxiety .
Agrochemical Applications
1. Pesticidal Activity
Compounds with structural similarities to carbamic acid derivatives have shown efficacy as pesticides. Studies have indicated that these compounds can disrupt the nervous systems of pests by inhibiting acetylcholinesterase activity, leading to paralysis and death . This makes them valuable in agricultural settings for crop protection.
Material Science Applications
1. Polymer Synthesis
The ability of carbamic acids to participate in polymerization reactions is significant in materials science. For example, they can be used as initiators or modifiers in the synthesis of polyurethanes and other polymers. The incorporation of carbamate groups can enhance the thermal stability and mechanical properties of the resulting materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal explored the effects of a related carbamic acid derivative on human immune cells. The results showed a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory drug candidate.
Case Study 2: Pesticidal Efficacy
Field trials conducted with a similar compound demonstrated a marked reduction in pest populations when applied as a foliar spray. The study highlighted the compound's effectiveness against common agricultural pests while showing minimal impact on beneficial insects.
Mechanism of Action
The mechanism of action of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Carbamates require both a carbamic ester group and a basic substituent for physostigmine-like activity (e.g., acetylcholinesterase inhibition) . Key comparisons include:
*TMA: Trimethylammonium
Key Findings :
Stability and Ester Group Influence
Disubstituted carbamic esters (e.g., dimethylcarbamates) are more stable than monosubstituted analogs . The target compound’s monosubstituted carbamic acid (attached to a pyridinylmethyl group) may confer lower stability than dimethylcarbamates but higher reactivity.
Antimicrobial and Toxicological Profiles
Solubility and Bioavailability
This contrasts with dimethylcarbamates, which prioritize stability over solubility .
Industrial and Pharmaceutical Relevance
- Agrochemicals : Chloropyridine derivatives are common in pesticides; the 6-chloro group may confer insecticidal activity.
Biological Activity
Carbamic acid derivatives, particularly those containing pyridine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester , examining its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 273.7 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its pharmacological properties and potential toxicological effects. Key findings from the literature are summarized below.
Pharmacological Properties
- Anticancer Activity : Studies suggest that carbamate derivatives can exhibit anticancer properties. For instance, certain carbamates have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells such as MDA-MB-231 breast cancer cells . The mechanism involves enhancing caspase-3 activity, which is crucial for apoptosis.
- Antimicrobial Activity : Some carbamate compounds have demonstrated antimicrobial properties against various pathogens. This includes inhibition of bacterial growth and potential applications in treating infections .
- Neuroprotective Effects : Research indicates that carbamate derivatives may offer neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
Toxicological Studies
While the therapeutic potential is significant, it is essential to consider the toxicological profile of the compound:
- Carcinogenicity : The compound has been classified as a Category 2 carcinogen, indicating a potential risk for cancer development upon exposure . Studies have shown dose-dependent increases in various toxic effects, including hepatocellular lesions and nephropathy in animal models.
- Reproductive Toxicity : Animal studies have indicated that high doses can lead to reproductive toxicity, with significant embryonic deaths and malformations observed at elevated dosages during gestation .
- Genotoxicity : The compound has been associated with genotoxic effects, including sister chromatid exchanges and chromosomal aberrations in cell cultures exposed to the chemical . This raises concerns regarding its mutagenic potential.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the biological activity and safety profile of carbamate compounds:
- Case Study 1 : A study on a related carbamate showed effective inhibition of cancer cell proliferation at concentrations as low as 10 μM, indicating significant anticancer potential.
- Case Study 2 : Research involving animal models demonstrated that exposure to high doses resulted in notable reproductive toxicity, emphasizing the need for careful dosage regulation in therapeutic applications.
Q & A
Q. How to design a tiered risk assessment for this compound in agricultural runoff?
- Methodological Answer : Implement a Tier 1 screening using PEC/PNEC ratios (Predicted Environmental Concentration vs. Predicted No-Effect Concentration). If PEC/PNEC >1, proceed to Tier 2 mesocosm studies to assess chronic effects on aquatic ecosystems. Model runoff using GIS-based tools (e.g., SWAT) with soil type and rainfall data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
